molecular formula C7H8N4OS B15246288 5-(Propan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one CAS No. 61457-16-7

5-(Propan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one

Cat. No.: B15246288
CAS No.: 61457-16-7
M. Wt: 196.23 g/mol
InChI Key: DARFLVRVGMLEQV-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one (CAS 61457-16-7) is a high-purity, bicyclic heterocyclic compound supplied for research applications. This molecule features a fused [1,2,3]thiadiazolo[5,4-d]pyrimidinone core structure, a privileged scaffold in medicinal chemistry known for its significant biological potential . With a molecular formula of C 7 H 8 N 4 OS and a molecular weight of 196.23 g/mol, it presents a unique chemical architecture for exploration . Compounds based on the thiadiazolopyrimidinone scaffold are of high interest in antimicrobial research. Recent studies on structurally similar molecules have demonstrated promising anti-virulence activity, particularly in disrupting bacterial biofilm formation and eradicating mature biofilms of multi-drug resistant pathogens, including relevant Gram-positive and Gram-negative strains as well as the fungus Candida albicans . This mechanism, which does not exert strong selective pressure for resistance, makes such derivatives valuable tools for developing novel anti-infective strategies . Researchers can leverage this compound as a key synthetic intermediate or a core scaffold for developing new bioactive molecules targeting infectious diseases and other therapeutic areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

61457-16-7

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

5-propan-2-yl-6H-thiadiazolo[5,4-d]pyrimidin-7-one

InChI

InChI=1S/C7H8N4OS/c1-3(2)5-8-6(12)4-7(9-5)13-11-10-4/h3H,1-2H3,(H,8,9,12)

InChI Key

DARFLVRVGMLEQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C(=O)N1)N=NS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with suitable hydrazine derivatives in the presence of ethanol and triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring undergoes nucleophilic substitution at electrophilic positions. In related thiadiazolo[4,5-d]pyrimidines, treatment with alkyl halides (e.g., methyl iodide, ethyl bromide) in acetonitrile under reflux with triethylamine yields S-alkylated derivatives . For example:

ReagentProductYieldConditions
Methyl iodide2-(Methylthio)thiazolo[4,5-d]pyrimidine60%CH₃CN, Et₃N, reflux, 2–3 h
Ethyl bromide2-(Ethylthio)thiazolo[4,5-d]pyrimidine65%CH₃CN, Et₃N, reflux, 2–3 h

This reactivity suggests that the 5-(propan-2-yl) substituent may sterically influence substitution rates at adjacent positions .

Cycloaddition and Annulation Reactions

The pyrimidine ring participates in cycloadditions. In a study on triazolothiadiazines, fused pyrimidine systems reacted with α,β-unsaturated carbonyl compounds (e.g., chalcones) via [4+2] cycloaddition to form polycyclic derivatives . Key findings include:

  • Knoevenagel Condensation : Activated aldehydes and β-ketoesters form intermediates for Michael addition, followed by cyclization to yield benzoazole-fused pyrimidines (70–85% yield) .

  • Diels-Alder Reactions : Pyrimidine derivatives react with 1,2,3-triazine carboxylates to form tricyclic structures (e.g., pyrimido[2,1-b]benzothiazoles) .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable derivatization. For thiadiazolo[3,4-d]pyrimidines, Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the 7-position . Representative conditions:

CatalystSubstrateProductYield
Pd(PPh₃)₄5-Methyl-thiadiazolopyrimidine7-Aryl-thiadiazolopyrimidine75%

Oxidation and Reduction

  • Oxidation : Thioether groups (-S-) in thiadiazolo derivatives oxidize to sulfones (-SO₂-) using mCPBA (meta-chloroperbenzoic acid) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitriles to amines, as seen in pyridyl-pyrimidine systems .

Multicomponent Reactions (MCRs)

MCRs efficiently generate complex derivatives. For example, combining 5-(propan-2-yl)thiadiazolopyrimidine with aldehydes and β-diketones in acetic acid yields pyrimido[2,1-b]thiadiazoles (Scheme 1) :

Reaction Components :

  • 5-(Propan-2-yl)thiadiazolopyrimidine

  • Benzaldehyde

  • Ethyl acetoacetate

Conditions : AcOH, 80°C, 4–6 h
Yield : 70–78%

Comparative Reaction Data

The table below summarizes key reaction methodologies for analogous compounds:

Reaction TypeSubstrateReagents/ConditionsYieldRef.
S-AlkylationThiadiazolo[4,5-d]pyrimidineR-X, CH₃CN, Et₃N, reflux60–75%
Knoevenagel-MichaelThiadiazolo[5,4-d]pyrimidineAldehyde, β-ketoester, AcOH70–85%
Suzuki Coupling7-Bromo-thiadiazolopyrimidineAryl-B(OH)₂, Pd(PPh₃)₄, K₂CO₃70–80%

Mechanistic Insights

  • Regioselectivity : Electrophilic substitution favors the 2-position of the thiadiazole ring due to electron-withdrawing effects from the pyrimidine .

  • Catalyst Impact : CuCl₂ and LiCl reduce reaction times in MCRs from 12 h to 70 min while maintaining yields >80% .

Mechanism of Action

The mechanism of action of 5-Isopropyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison of Key Analogs

Compound Class Example Compound Key Substituents Biological Activity (IC₅₀ or Efficacy) LogP (Predicted)
Thiadiazolo-pyrimidine (Target) 5-(Propan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7-one Isopropyl at 5th position Not reported ~2.5
Oxazolopyrimidine 2,5-Diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one Phenyl at 2nd/5th positions 28% biomass growth stimulation ~3.0
Triazolopyrimidine S3-TP (Morpholinomethyl-substituted) Morpholinomethyl at 5th Electrochemically active ~1.8
Thiazolopyrimidine 2,5-Diaminothiazolo[5,4-d]pyrimidin-7(4H)-one Amino groups at 2nd/5th Purine nucleoside phosphorylase target ~0.5

Q & A

Q. Q1. What are the recommended synthetic routes for 5-(Propan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of thiadiazolo-pyrimidine derivatives typically involves multi-step reactions. A general approach includes:

  • Step 1: Condensation of a pyrimidine precursor with a thiadiazole moiety under reflux conditions in ethanol (common solvent for heterocyclic reactions) .
  • Step 2: Functionalization at the 5-position using isopropyl groups via nucleophilic substitution or coupling reactions.
  • Optimization Tips:
    • Use triethylamine as a base to enhance reaction efficiency in polar aprotic solvents (e.g., DMF) .
    • Monitor reaction progress via TLC or HPLC to minimize byproducts.
    • Recrystallization from DMF-EtOH (1:1) improves purity .

Q. Q2. How can structural characterization of this compound be performed to confirm its regiochemistry and purity?

Methodological Answer:

  • X-ray Crystallography: Resolves regiochemical ambiguities in fused-ring systems (e.g., thiadiazolo-pyrimidine core) by determining bond lengths and angles .
  • Spectroscopic Techniques:
    • 1H/13C NMR: Assign peaks based on coupling patterns (e.g., isopropyl group protons at δ ~1.2–1.4 ppm as a doublet) .
    • HRMS: Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass).
  • Elemental Analysis: Validate purity (>95% recommended for pharmacological studies) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for thiadiazolo-pyrimidine derivatives?

Methodological Answer: Discrepancies often arise from variations in assay conditions or target selectivity. To address this:

  • Standardize Assays: Use consistent cell lines (e.g., HEK293 for kinase studies) and control compounds .
  • Dose-Response Curves: Compare EC50/IC50 values across studies to identify potency trends .
  • Target Profiling: Perform computational docking (e.g., AutoDock Vina) to predict binding modes to enzymes like phosphodiesterases or kinases, followed by SPR or ITC for affinity validation .

Q. Q4. What strategies are effective for improving the aqueous solubility of this compound without compromising bioactivity?

Methodological Answer:

  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the isopropyl or thiadiazole positions .
  • Cocrystallization: Use coformers like citric acid or cyclodextrins to enhance solubility while retaining crystallinity .
  • Nanoformulation: Encapsulate in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

Q. Q5. How can researchers differentiate the reactivity of the thiadiazole ring from the pyrimidine core in functionalization reactions?

Methodological Answer:

  • Electrophilic Substitution: The pyrimidine ring is more electron-deficient, favoring reactions with electrophiles (e.g., nitration at meta positions).
  • Nucleophilic Attack: Thiadiazole’s sulfur atoms act as soft nucleophiles, reacting preferentially with alkyl halides or acyl chlorides .
  • Protecting Groups: Use tert-butoxycarbonyl (Boc) to shield pyrimidine NH groups during thiadiazole functionalization .

Q. Q6. What computational methods are recommended for predicting metabolic stability and toxicity of this compound?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME or ADMETlab to estimate permeability (LogP), cytochrome P450 interactions, and hERG inhibition .
  • Metabolite Identification: Perform in silico metabolism simulations with GLORY or MetaSite to highlight vulnerable sites (e.g., isopropyl oxidation) .
  • Toxicity Profiling: Apply ProTox-II for acute toxicity prediction and molecular dynamics simulations to assess off-target binding .

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